molecular formula C16H24N2O5 B8385841 Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate

Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate

Cat. No.: B8385841
M. Wt: 324.37 g/mol
InChI Key: GXIDWVJCIYBYBE-UHFFFAOYSA-N
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Description

Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an isopropyl group, a nitrophenoxyethyl moiety, and a tert-butyl ester group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate typically involves the reaction of isopropylamine with 2-(4-nitrophenoxy)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester.

    Reduction: Isopropyl-[2-(4-nitrophenoxy)ethyl]carbamic acid.

    Substitution: Various alkyl derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly cholinesterases. It serves as a model compound for understanding the interaction of carbamates with biological molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and prolonged stimulation of cholinergic receptors .

Comparison with Similar Compounds

  • Isopropyl-[2-(4-aminophenoxy)ethyl]carbamic acid tert-butyl ester
  • Isopropyl-[2-(4-methoxyphenoxy)ethyl]carbamic acid tert-butyl ester
  • Isopropyl-[2-(4-chlorophenoxy)ethyl]carbamic acid tert-butyl ester

Comparison: Tert-butyl isopropyl(2-(4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes the compound versatile for use in synthetic chemistry and biological studies.

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

tert-butyl N-[2-(4-nitrophenoxy)ethyl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C16H24N2O5/c1-12(2)17(15(19)23-16(3,4)5)10-11-22-14-8-6-13(7-9-14)18(20)21/h6-9,12H,10-11H2,1-5H3

InChI Key

GXIDWVJCIYBYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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